2-Methyl-1-[4-(4,5,6,7-tetrahydro-1-benzofuran-4-ylamino)piperidin-1-yl]propan-1-one
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Overview
Description
2-Methyl-1-[4-(4,5,6,7-tetrahydro-1-benzofuran-4-ylamino)piperidin-1-yl]propan-1-one is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[4-(4,5,6,7-tetrahydro-1-benzofuran-4-ylamino)piperidin-1-yl]propan-1-one typically involves multiple steps, starting with the preparation of the benzofuran and piperidine intermediates. The benzofuran intermediate can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions. The piperidine ring is often introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[4-(4,5,6,7-tetrahydro-1-benzofuran-4-ylamino)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzofuran or piperidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
2-Methyl-1-[4-(4,5,6,7-tetrahydro-1-benzofuran-4-ylamino)piperidin-1-yl]propan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[4-(4,5,6,7-tetrahydro-1-benzofuran-4-ylamino)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which have similar benzofuran structures and are used in medicinal applications.
Piperidine Derivatives: Compounds such as piperidine itself and its various substituted forms, which are common in pharmaceuticals.
Uniqueness
What sets 2-Methyl-1-[4-(4,5,6,7-tetrahydro-1-benzofuran-4-ylamino)piperidin-1-yl]propan-1-one apart is its combination of the benzofuran and piperidine moieties, which may confer unique biological activities and chemical properties not found in simpler analogs.
Properties
IUPAC Name |
2-methyl-1-[4-(4,5,6,7-tetrahydro-1-benzofuran-4-ylamino)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-12(2)17(20)19-9-6-13(7-10-19)18-15-4-3-5-16-14(15)8-11-21-16/h8,11-13,15,18H,3-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPWUGMXAMYXEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)NC2CCCC3=C2C=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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